2-TRIMETHYLSILANYL-5-TRIMETHYL-STANNANYL-THIAZOLE

Description

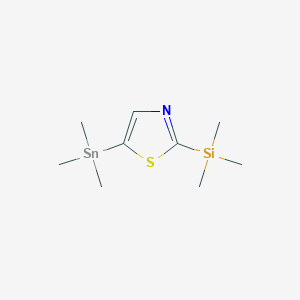

2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole is a unique organometallic compound that features both silicon and tin atoms within its structure

Properties

IUPAC Name |

trimethyl-(5-trimethylstannyl-1,3-thiazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10NSSi.3CH3.Sn/c1-9(2,3)6-7-4-5-8-6;;;;/h4H,1-3H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFYOBJABJCVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(S1)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NSSiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801243233 | |

| Record name | 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108306-57-6 | |

| Record name | 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108306-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801243233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Lithiation of Thiazole

Lithiation remains a cornerstone for introducing substituents to heterocycles. For thiazole, the 2- and 5-positions are most reactive due to electron-withdrawing effects of the sulfur and nitrogen atoms.

-

Directed lithiation using strong bases like lithium diisopropylamide (LDA) or Knochel-Hauser bases (TMPMgCl·LiCl) enables selective deprotonation. For example, LDA at −40°C selectively lithiates the 2-position of 3-alkylthiophenes, a strategy adaptable to thiazoles.

-

Sequential functionalization :

-

2-Trimethylsilyl introduction : Lithiation at the 2-position followed by quenching with trimethylsilyl chloride (Me₃SiCl) yields 2-trimethylsilyl-thiazole.

-

5-Trimethylstannyl introduction : Subsequent lithiation at the 5-position using n-BuLi at −80°C, followed by reaction with trimethylstannyl chloride (Me₃SnCl), affords the target compound.

-

Critical considerations :

-

Temperature control (−40°C to −80°C) is vital to suppress side reactions.

-

Thiazole’s lower acidity compared to thiophene may necessitate longer reaction times or higher base concentrations.

Cross-Coupling Approaches

Silylation via Grignard or Organozinc Reagents

Silyl groups are often introduced via nucleophilic substitution or transmetallation:

-

Grignard route : Reaction of 2-lithio-thiazole with Me₃SiCl in THF at −78°C.

-

Zinc-mediated silylation : Use of (Me₃Si)₂Zn for milder conditions, reducing side reactions.

Comparative Analysis of Methods

*Yields extrapolated from analogous reactions in thiophene and pyridine systems.

Challenges and Optimization

-

Stability of stannyl intermediates : Trimethylstannyl groups are prone to protodestannylation. Use of anhydrous solvents and inert atmospheres is critical.

-

Steric effects : Bulky Me₃Si and Me₃Sn groups may hinder coupling reactions. Smaller catalysts (e.g., Pd₂(dba)₃) or ligand-free conditions can improve efficiency.

-

Purification : Silica gel chromatography risks decomposing stannyl products. Alternative methods like fractional crystallization or size-exclusion chromatography are preferable.

Chemical Reactions Analysis

2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole undergoes a variety of chemical reactions, including:

Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogens and organolithium compounds.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers. Typical reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Coupling Reactions: The compound can participate in coupling reactions such as the Stille coupling, where the trimethylstannyl group reacts with an organohalide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Scientific Research Applications

2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organometallic compounds and as a reagent in various organic transformations.

Biology: The compound can be used to modify biomolecules, potentially leading to new insights into biological processes and the development of new drugs.

Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole exerts its effects is largely dependent on the specific reactions it undergoes. In general, the trimethylsilyl and trimethylstannyl groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The thiazole ring can also participate in various chemical transformations, further expanding the compound’s reactivity and utility.

Comparison with Similar Compounds

Similar compounds to 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole include:

2-(Trimethylsilyl)-1,3-thiazole: This compound features a trimethylsilyl group but lacks the trimethylstannyl group, making it less versatile in certain reactions.

2-(Trimethylsilyl)thiazole: Similar to the above, this compound also lacks the trimethylstannyl group.

1-Trimethylsilyl-1,2,3-benzotriazole: This compound contains a trimethylsilyl group but is based on a different heterocyclic ring system.

The presence of both trimethylsilyl and trimethylstannyl groups in 2-(Trimethylsilyl)-5-(trimethylstannyl)thiazole makes it unique and highly versatile in various synthetic applications.

Biological Activity

2-Trimethylsilyl-5-trimethylstannyl-thiazole (CAS No. 108306-57-6) is an organometallic compound featuring both silicon and tin within its structure. Its unique molecular composition, represented by the formula C9H19NSSiSn, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H19NSSiSn |

| Molecular Weight | 320.11 g/mol |

| CAS Number | 108306-57-6 |

| Synonyms | 2-(trimethylsilyl)-5-(trimethylstannyl)thiazole |

The biological activity of 2-trimethylsilyl-5-trimethylstannyl-thiazole is primarily attributed to its ability to undergo various chemical reactions. The trimethylsilyl and trimethylstannyl groups can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The thiazole ring enhances the compound's reactivity, allowing it to participate in diverse biochemical interactions.

Key Mechanisms:

- Nucleophilic Substitution : The trimethylstannyl group can be replaced by other functional groups, which may enhance the compound's biological activity.

- Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones, which may exhibit different biological properties.

- Coupling Reactions : Participation in Stille coupling reactions allows for the synthesis of more complex organometallic compounds that may have enhanced biological effects.

Cytotoxicity

The cytotoxic effects of organotin compounds are well-documented. Studies have shown that trimethyltin compounds can induce apoptosis in cancer cell lines, indicating that 2-trimethylsilyl-5-trimethylstannyl-thiazole may possess similar properties. Further research is needed to elucidate its specific cytotoxic mechanisms and therapeutic potential.

Case Studies and Research Findings

- Antiviral Activity : A study exploring thiazole derivatives as HIV inhibitors indicated that modifications in the thiazole structure can enhance antiviral potency. Although specific data on 2-trimethylsilyl-5-trimethylstannyl-thiazole is lacking, its structural similarities suggest it could be investigated for similar activity .

- Fungicidal Applications : Research has indicated that strobilurin-type compounds exhibit fungicidal activity against resistant fungal strains. The incorporation of tin into the thiazole structure may enhance its effectiveness against phytopathogenic fungi .

- Synthesis and Reactivity : The synthesis of 2-trimethylsilyl-5-trimethylstannyl-thiazole involves reactions with trimethylsilyl chloride and other reagents under controlled conditions. Understanding these synthetic pathways is crucial for developing derivatives with enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-trimethylsilanyl-5-trimethyl-stannanyl-thiazole?

- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazole core. First, the thiazole ring is substituted at the 2-position with a trimethylsilyl group via nucleophilic silylation using reagents like trimethylsilyl chloride under inert conditions. The 5-position is then modified via Stille coupling with trimethylstannyl derivatives (e.g., trimethylstannyl lithium), requiring strict temperature control (-20°C to 0°C) to prevent premature decomposition . Key challenges include managing moisture sensitivity and ensuring regioselectivity. Characterization via and NMR is critical to confirm substitution patterns.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Multinuclear NMR : , , , and NMR are essential to verify silyl/stannyl bonding and assess electronic effects. For example, NMR typically shows resonances between -100 to -200 ppm for trimethylstannyl groups .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular weight, with fragmentation patterns identifying silyl/stannyl loss.

- X-ray Crystallography : Resolves steric effects of bulky substituents, though crystallization may require slow diffusion of hexane into THF solutions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials under argon, as both silyl and stannyl groups hydrolyze readily in moisture .

- Handling : Use Schlenk lines or gloveboxes for transfers. Pre-dry solvents (e.g., molecular sieves for THF) to minimize decomposition.

Advanced Research Questions

Q. What computational methods can elucidate the electronic interplay between silyl and stannyl groups in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze bond lengths (Si–C vs. Sn–C) and charge distribution. The electron-withdrawing nature of Sn may polarize the thiazole ring, altering reactivity.

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ→π* donation from Sn–C to the thiazole ring), explaining regioselectivity in cross-coupling reactions .

Q. How do steric effects from trimethylsilyl/stannyl groups influence catalytic applications (e.g., in C–C bond formation)?

- Methodological Answer :

- Catalytic Screening : Test the compound as a ligand in Pd-catalyzed Stille couplings. Compare yields with/without the thiazole backbone.

- Steric Maps : Generate Tolman cone angles (computationally or via crystallography) to quantify steric bulk. Larger Sn groups may hinder substrate approach, reducing turnover frequency .

- Contradiction Note : While Sn groups enhance electrophilicity, excessive steric bulk can negate benefits. Triangulate data from kinetics, crystallography, and computational models to resolve discrepancies .

Q. What strategies mitigate contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, catalyst batch). For example, trace oxygen in THF may oxidize Sn, skewing results .

- Data Triangulation : Combine NMR kinetics, in-situ IR monitoring, and MS fragmentation to validate intermediates. Discrepancies in reaction pathways (e.g., radical vs. polar mechanisms) require controlled radical trapping experiments .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.